2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Aminoethoxy)ethanol involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol. This is then reacted with hydrazine monohydrate to form 2-(2-Aminoethoxy)ethanol .Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .Physical and Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is also water-soluble .Scientific Research Applications
Alzheimer's Disease Diagnosis
- Application : A derivative of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, specifically [18F]FDDNP, has been used in positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).
Corrosion Inhibition
- Application : Derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile, such as APTDN and DPAN, have been evaluated as effective corrosion inhibitors for carbon steel in acidic environments. Their adsorption on the steel surface fits the Langmuir adsorption isotherm, indicating their effectiveness in corrosion prevention (Fouda et al., 2020).
Synthesis of Medicinal Compounds
- Application : This chemical has been used in the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, which are then screened for their analgesic and anti-inflammatory activities. Some derivatives exhibited promising activities in this regard (Abu‐Hashem et al., 2010).
Surfactant Synthesis
- Application : Derivatives of this compound have been synthesized and evaluated as amphoteric surfactants. These surfactants have been studied for their properties such as surface tension, emulsifying action, and antibacterial activities (Gawish et al., 1981).
Photochemical Dimerization Studies
- Application : The compound has been involved in studies of photochemical dimerization, particularly in understanding the formation and properties of photodimers derived from similar compounds (Taylor & Kan, 1963).
Antimicrobial Activity
- Application : 2-Arylhydrazononitriles, a category that includes derivatives of this compound, have been used to prepare various heterocyclic substances that demonstrate promising antimicrobial activities (Behbehani et al., 2011).
Safety and Hazards
Future Directions
There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile. Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . For instance, Istaroxime, a novel inotropic agent that enhances sarco (endo)plasmic reticulum Ca (2+) ATPase (SERCA) 2 activity, is currently being studied for the treatment of acute heart failure .
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, also known as Aminoethoxyvinylglycine (AVG), is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .
Mode of Action
AVG competitively inhibits ACC synthase . By doing so, it prevents the conversion of SAM to ACC, thereby reducing the production of ethylene, a plant hormone that regulates growth and development .
Biochemical Pathways
The inhibition of ACC synthase by AVG affects the ethylene biosynthesis pathway . Ethylene plays a crucial role in various aspects of plant growth and development, including seed germination, leaf senescence, fruit ripening, and responses to environmental stress . Therefore, AVG’s action can have wide-ranging effects on plant physiology.
Result of Action
By inhibiting ethylene production, AVG can delay processes such as fruit ripening and leaf senescence . This can be beneficial in agricultural applications, where controlling the timing of these processes can improve crop yield and quality .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting metabolic pathways involving cystathionine.
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit ethylene production and elongation in maize root tips at a concentration of 1 µM . Additionally, it delays the color change from green to red and maintains fruit firmness in postharvest tomatoes when used at a concentration of 1 mM . These effects indicate that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits the activity of cystathionine beta-lyase and cystathionine gamma-lyase, leading to a decrease in the production of ethylene . This inhibition affects the downstream metabolic pathways and cellular processes that rely on these enzymes. Additionally, the compound’s ability to maintain fruit firmness suggests it may interact with other proteins involved in cell wall modification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting ethylene production and maintaining fruit firmness over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it effectively inhibits ethylene production and influences cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to ethylene biosynthesis. By inhibiting cystathionine beta-lyase and cystathionine gamma-lyase, it affects the production of ethylene, a crucial plant hormone . This inhibition can alter metabolic flux and metabolite levels, impacting various physiological processes in plants.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Identifying these localization patterns can help elucidate its role in cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(2-aminoethoxy)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOGZKDLLXIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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